Thiazolidine-2-carboxylic acid

Descripción

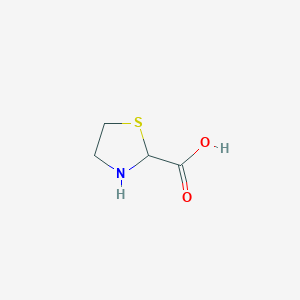

Thiazolidine-2-carboxylic acid (T2C), also known as β-thiaproline, is a sulfur-containing proline analog where the β-methylene group of proline is replaced by a sulfur atom. This structural modification confers unique biochemical properties, enabling T2C to act as a competitive inhibitor in proline-dependent processes such as protein synthesis . T2C is synthesized via the condensation of cysteamine and glyoxylate, forming a five-membered thiazolidine ring with a carboxylic acid group at the 2-position . Its applications span enzymatic studies, antioxidant pathways, and drug development due to its ability to modulate redox balance and cellular signaling .

Propiedades

IUPAC Name |

1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936787 | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-13-7, 65126-70-7 | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiazolidine-2-carboxylic acid can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of bioorthogonal reaction that does not require any catalyst and remains stable . The reaction kinetics are fast, and the product is stable under physiological conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve the preparation of aldehydes with a labile ester in proximity to improve reaction kinetics and drive the reaction at neutral pH . This approach ensures the stability of the thiazolidine product under physiological conditions .

Análisis De Reacciones Químicas

Types of Reactions: Thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thiazolidine ring.

Substitution: Substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1. Enzyme Substrates and Inhibitors

TCA has been identified as a substrate for several enzymes, particularly D-amino acid oxidase and D-aspartate oxidase. Studies have shown that TCA can be rapidly reduced by D-amino acid oxidase, forming a reduced enzyme-imino acid complex, which suggests its role in metabolic pathways involving amino acids . Additionally, TCA derivatives have been utilized to study enzyme kinetics and mechanisms.

1.2. Protein Synthesis Inhibition

TCA acts as an inhibitor of protein synthesis in various biological systems. It has been demonstrated to inhibit the incorporation of proline and leucine into polypeptides in Escherichia coli and mammalian systems. This inhibition occurs because TCA, once incorporated into the growing polypeptide chain, disrupts further elongation . Such properties make TCA a valuable tool for studying protein synthesis mechanisms.

Pharmaceutical Applications

2.1. Synthesis of Bioactive Compounds

TCA serves as a versatile synthon in the synthesis of various bioactive compounds. It has been employed in the preparation of:

- Benzodiazepines : TCA is used to synthesize 1,4-benzodiazepine nuclei, which exhibit numerous pharmacological properties including anxiolytic effects .

- Antibacterial Agents : Compounds derived from TCA have shown efficacy against infections such as nosocomial pneumonia and community-acquired pneumonia .

- HIV-1 Integrase Inhibitors : TCA has been utilized in synthesizing naphthoxazepine inhibitors that target HIV-1 integrase .

Analytical Applications

3.1. Chiral Separation Techniques

The enantiomers of TCA can be separated using high-performance liquid chromatography (HPLC) techniques with pre-column derivatization methods. Studies have demonstrated effective separation on chiral stationary phases such as Chiralcel OD-H, allowing for the determination of enantiomeric purity within short run times . This capability is critical for the pharmaceutical industry where enantiopure compounds are often required.

Antioxidant Properties

Recent research has highlighted the antioxidant potential of thiazolidine derivatives synthesized from TCA. For instance, 2-aryl thiazolidine-4-carboxylic acids have shown significant radical scavenging activity in vitro, with variations based on the nature and position of substituents on the aromatic ring . This suggests potential applications in developing antioxidant therapies.

Case Studies and Data Tables

The following table summarizes key findings from various studies on TCA:

Mecanismo De Acción

The mechanism of action of thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it is activated and transferred to tRNAPro by Escherichia coli and rat liver . This activation allows the compound to participate in protein synthesis and other cellular processes. Additionally, thiazolidine derivatives can act as enzyme inhibitors or activators, modulating various biochemical pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Thiazolidine-4-Carboxylic Acid (T4C; γ-Thiaproline)

T4C, an isomer of T2C, substitutes the γ-methylene group of proline with sulfur. Despite their structural similarity, the position of the sulfur atom leads to distinct biochemical behaviors:

Key Findings :

- Inhibition Efficiency : T2C exhibits higher inhibitory activity than T4C in protein synthesis assays. For instance, T2C suppresses proline incorporation by 70–90% in E. coli systems, whereas T4C achieves only 30–50% inhibition under similar conditions .

- Mechanistic Differences : T2C incorporation into nascent peptides disrupts elongation, as shown by puromycin-based assays, while T4C lacks this ribosome-stalling effect .

- Redox Modulation: T2C boosts GSH levels in pancreatic β-cells at 100 μM (1.5-fold increase), outperforming T4C .

Other Proline Analogs

Azetidine-2-Carboxylic Acid

- Structure : Four-membered ring with nitrogen; mimics proline’s conformational rigidity.

Selenoproline and Selenazolidine-2-Carboxylic Acid

Enzymatic and Metabolic Interactions

D-Amino Acid Oxidase (DAO) Substrate Specificity

T2C serves as a substrate for DAO after rapid L→D isomerization, with oxidation rates matching isomerization kinetics (e.g., t₁/₂ = 3.3 min at 20°C) .

Role in Collagen and HIF-1α Regulation

T2C upregulates collagen-I and HIF-1α in human fibroblasts by mimicking proline’s hypoxia-sensing role, whereas T4C shows negligible effects .

Actividad Biológica

Thiazolidine-2-carboxylic acid (TCA), also known as beta-thiaproline, is a sulfur-containing amino acid analog of proline. Its unique structure and biological properties have made it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of TCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing a sulfur atom. Its molecular formula is CHNOS, and it has a molecular weight of approximately 159.18 g/mol. The compound exhibits a melting point of 176 °C and is soluble in water, making it suitable for various biological assays.

- Protein Synthesis : TCA acts as a proline analog, influencing protein synthesis by being activated and incorporated into tRNA by bacterial and mammalian systems. Research indicates that TCA can be effectively transferred to tRNAPro by Escherichia coli and rat liver, suggesting its role in protein biosynthesis pathways .

- Antioxidant Activity : Recent studies have shown that TCA derivatives exhibit significant antioxidant properties. For instance, thiazolidine derivatives substituted at positions 2 and 4 have demonstrated effective free radical scavenging abilities, with IC values indicating their potential as antioxidant agents .

- Enzyme Inhibition : TCA has been investigated for its ability to inhibit various enzymes. For example, it has shown promise as an inhibitor of D-amino acid oxidase, which is involved in the metabolism of amino acids. Kinetic studies reveal that TCA serves as a substrate for this enzyme, leading to the formation of reduced enzyme complexes .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Hepatoprotection : Studies have indicated that TCA derivatives increase non-protein sulfhydryl levels and enhance the activity of sulfurtransferases in mouse liver, suggesting potential hepatoprotective effects .

- Cancer Treatment : TCA has been utilized in the synthesis of compounds with antitumor activity. For instance, thiazolidine derivatives have been tested against human promyelocytic leukemia cells (HL-60), demonstrating growth inhibitory effects .

- Antimicrobial Properties : Thiazolidine derivatives have been synthesized as antibacterial agents effective against various pathogens responsible for respiratory infections .

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Q. What are the recommended methods for synthesizing thiazolidine-2-carboxylic acid in laboratory settings?

this compound can be synthesized via cyclocondensation reactions between cysteine and aldehydes under controlled pH and temperature. For example, reacting L-cysteine with formaldehyde in aqueous solution at pH 4–5 and 25°C yields the compound. Optimization of reaction time (typically 6–12 hours) and stoichiometric ratios (1:1 aldehyde-to-cysteine) is critical to minimize byproducts like thiazolidine-4-carboxylic acid . Purification often involves recrystallization using ethanol-water mixtures or column chromatography with silica gel.

Q. How can this compound be quantified in biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is widely used. A reverse-phase C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradient) provide optimal separation. Calibration curves using synthetic standards (purity >98%) are essential for accuracy. For cellular studies, derivatization with dansyl chloride improves sensitivity in fluorescence-based detection .

Q. What are the primary biochemical roles of this compound in cellular systems?

The compound acts as a proline analog, inhibiting proline-dependent enzymes such as prolyl hydroxylases. It also modulates redox balance by serving as a precursor for glutathione (GSH) synthesis. In pancreatic β-cells, it enhances insulin secretion via Ca²⁺-mobilizing second messengers (e.g., NAADP and cADPR) at concentrations ≥400 μM .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

Stability is pH-dependent: the compound degrades rapidly under alkaline conditions (pH >8) due to ring-opening reactions but remains stable at acidic to neutral pH (2–7) for ≥24 hours. Thermal degradation occurs above 60°C, necessitating storage at 4°C in desiccated environments. Stability in cell culture media is reduced by 30–40% over 12 hours due to metabolic uptake .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from concentration-dependent behavior or cell-type-specific metabolism. Dose-response studies (e.g., 50–1000 μM ranges) and parallel assays for GSH levels, ROS production, and enzyme inhibition are recommended. Control experiments with thiazolidine-4-carboxylic acid help isolate structure-activity relationships .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Sweep solid material into sealed containers; avoid aqueous rinses to prevent environmental contamination.

- Disposal: Follow hazardous waste guidelines (e.g., incineration for solids) .

Methodological Case Studies

Q. Why do some studies report this compound as a pro-oxidant despite its GSH-boosting effects?

At high concentrations (>1 mM), the compound may transiently deplete cellular NADPH pools, leading to oxidative stress. This biphasic effect underscores the need for time-resolved assays (e.g., hourly measurements over 24 hours) to capture dynamic redox shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.